An In-depth Technical Guide to the Mechanism of Action of PROTAC ATR degrader-2
An In-depth Technical Guide to the Mechanism of Action of PROTAC ATR degrader-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of PROTAC ATR degrader-2, also known as compound 8i. This novel proteolysis-targeting chimera (PROTAC) has demonstrated potent and selective degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator of the DNA damage response, particularly in acute myeloid leukemia (AML) cells. By hijacking the ubiquitin-proteasome system, PROTAC ATR degrader-2 offers a promising therapeutic strategy by not only inhibiting ATR's kinase function but also by eliminating the protein entirely, leading to distinct and potent downstream cellular effects. This document details the core mechanism, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
PROTAC ATR degrader-2 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, ATR; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two.[1][2][3][4] In the case of PROTAC ATR degrader-2 (compound 8i), the E3 ligase recruited is Cereblon (CRBN), engaged by a lenalidomide-based ligand.[1][5]
The mechanism of action unfolds in a cyclical, catalytic process:
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Ternary Complex Formation: PROTAC ATR degrader-2 first binds to both the ATR protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[6]
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Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ATR protein. This results in the formation of a polyubiquitin chain on ATR.
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Proteasomal Degradation: The polyubiquitinated ATR is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the ATR protein into small peptides.
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Recycling of the PROTAC: After inducing ubiquitination, PROTAC ATR degrader-2 is released from the complex and can proceed to bind to another ATR protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations.
This degradation of ATR leads to significant downstream consequences, including the disruption of DNA damage repair, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1][2][4]
Quantitative Data
The efficacy of PROTAC ATR degrader-2 has been quantified through various in vitro assays. The following tables summarize the key data available for this compound and a related ATR PROTAC for context.
Table 1: Degradation Potency and Efficacy of PROTAC ATR degrader-2 (Compound 8i)
| Cell Line | Assay Type | Parameter | Value | Reference(s) |
| MV-4-11 (AML) | Western Blot | DC₅₀ | 22.9 nM | [1][2][4] |
| MOLM-13 (AML) | Western Blot | DC₅₀ | 34.5 nM | [1][2][4] |
| MV-4-11 (AML) | Western Blot | Dₘₐₓ | 93% | [6] |
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DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.
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Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved at a given concentration.
Table 2: Binding Affinities (Kd)
Quantitative binding affinity data for PROTAC ATR degrader-2 (compound 8i) to ATR and Cereblon are not currently available in the public domain. However, for context, the binding affinities of the parent E3 ligase ligand, lenalidomide, to Cereblon have been reported.
| Compound | Target Protein | Assay Type | K_d_ | Reference(s) |
| Lenalidomide | Cereblon-DDB1 | Isothermal Titration Calorimetry (ITC) | ~178 nM | [7] |
| Pomalidomide | Cereblon-DDB1 | Isothermal Titration Calorimetry (ITC) | ~157 nM | [7] |
Experimental Protocols
Detailed, step-by-step protocols for the characterization of PROTAC ATR degrader-2 are crucial for reproducibility and further research. The following are generalized protocols based on standard methodologies for PROTAC evaluation.
Western Blot for ATR Degradation
This protocol is for determining the DC₅₀ and Dₘₐₓ of PROTAC ATR degrader-2.
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Cell Culture and Treatment:
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Seed acute myeloid leukemia cells (e.g., MV-4-11 or MOLM-13) in 6-well plates at a density of 1 x 10⁶ cells/mL.
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Treat the cells with a serial dilution of PROTAC ATR degrader-2 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
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Cell Lysis:
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Harvest the cells by centrifugation and wash twice with ice-cold PBS.
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Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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-
Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA protein assay kit.
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-
SDS-PAGE and Western Blotting:
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Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins on an 8% SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against ATR (specific antibody and dilution to be optimized based on manufacturer's recommendations) overnight at 4°C.
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Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
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Wash the membrane three times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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-
Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the ATR band intensity to the loading control.
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Plot the normalized ATR levels against the log concentration of PROTAC ATR degrader-2 to determine the DC₅₀ and Dₘₐₓ values.
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Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of ATR degradation on cell proliferation.
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Cell Seeding:
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Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
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-
Compound Treatment:
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Treat the cells with a serial dilution of PROTAC ATR degrader-2 for 72 hours.
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MTT Incubation:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement:
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Measure the absorbance at 490 nm using a microplate reader.
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-
Data Analysis:
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Calculate the percentage of cell viability relative to the DMSO-treated control cells.
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Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value.
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Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ATR-PROTAC-CRBN ternary complex.
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Cell Treatment and Lysis:
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Treat cells with PROTAC ATR degrader-2 and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
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Lyse the cells in a non-denaturing lysis buffer.
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-
Immunoprecipitation:
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Incubate the cell lysate with an anti-ATR antibody or anti-CRBN antibody conjugated to magnetic beads overnight at 4°C.
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-
Washing:
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Wash the beads several times with lysis buffer to remove non-specific binding proteins.
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-
Elution and Western Blot:
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Elute the protein complexes from the beads and analyze by Western blotting using antibodies against ATR and CRBN.
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Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis following ATR degradation.
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Cell Treatment:
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Treat AML cells with PROTAC ATR degrader-2 at various concentrations for 48-72 hours.
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Cell Staining:
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Harvest the cells and wash with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry:
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Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
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Data Analysis:
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Quantify the percentage of apoptotic cells in each treatment group.
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Visualizations
Signaling Pathway
Caption: Mechanism of action of PROTAC ATR degrader-2.
Experimental Workflow
Caption: Experimental workflow for PROTAC ATR degrader-2 characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njpaysage.fr [njpaysage.fr]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. lauramayne.be [lauramayne.be]
